Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride

Description

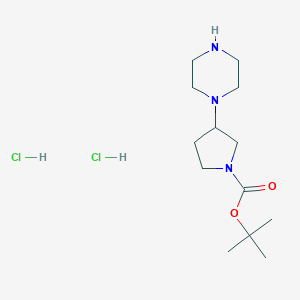

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;;/h11,14H,4-10H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEJSVDQFNSBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332530-47-8 | |

| Record name | tert-Butyl 3-(1-piperazinyl)-1-pyrrolidinecarboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often kept at low temperatures (2-8°C) to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Scientific Research Applications

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.

- Biology It serves as a building block for developing bioactive compounds.

- Medicine It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

- Industry It is used in the production of various chemical products, including agrochemicals and polymers.

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound can act as an agonist or antagonist, depending on the target and the specific modifications made to the molecule.

Related Compounds

Here's a brief look at some related compounds:

- tert-Butyl 3-hydroxy-4-(piperazin-1-yl)pyrrolidine-1-carboxylate: Molecular formula C13H25N3O3, molecular weight 271.36 .

- tert-Butyl 3-(piperazin-1-yl)pyrrolidine 1-carboxylate: Molecular formula C13H25N3O2, molecular weight 255.357, and 95% purity .

- tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate: Molecular formula C18H29N3O2, molecular weight 319.4, and 95% purity. This compound exhibits anticancer and immunomodulatory properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound can act as an agonist or antagonist, depending on the target and the specific modifications made to the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the same chemical family, as identified in the Enamine Ltd. Building Blocks Catalogue (2021) .

Structural and Physicochemical Differences

Key Observations:

Core Ring Systems :

- The target compound’s pyrrolidine (5-membered) core offers moderate ring strain and conformational flexibility, whereas the piperidine analog (6-membered) provides enhanced stability but reduced polarity .

- The azetidine (3-membered) in 5-(azetidin-3-yl)-2-methoxypyridine introduces significant ring strain, which may increase reactivity or alter binding kinetics in biological systems.

In contrast, the direct piperazine-pyrrolidine linkage in the target compound may restrict flexibility, favoring selective receptor engagement . The methoxy group in the pyridine derivative enhances electron-donating properties, which could influence aromatic stacking interactions.

Halogenation: The fluorinated analog’s five fluorine atoms significantly increase lipophilicity (LogP ~2.5 estimated), favoring blood-brain barrier penetration, while the target compound’s dihydrochloride salt prioritizes solubility for intravenous administration .

Hypothesized Pharmacological Implications

- Target Compound : The pyrrolidine-piperazine scaffold is optimal for balancing solubility and target affinity, making it a preferred intermediate in CNS drug discovery.

- Azetidine-Pyridine Hybrid : The compact structure may suit fragment-based drug design, though azetidine’s instability could limit in vivo utility.

Biological Activity

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C13H25N3O2·2HCl

- CAS Number : 867265-71-2

- Molecular Weight : 255.357 g/mol

This compound is characterized by a piperazine ring and a pyrrolidine moiety, which are known for their roles in drug development and biological activity modulation.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine component allows for diverse interactions, potentially acting as:

- Agonists or Antagonists : Depending on the target receptor.

- Inhibitors : Particularly in pathways involving cancer cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, growth inhibition assays conducted on various human cancer cell lines demonstrated promising results:

| Cell Line | GI50 (μM) | Activity Level |

|---|---|---|

| MiaPaCa2 | >50 | No notable activity |

| BxPC3 | <25 | Moderate activity |

| HT29 (Colon) | <25 | Active |

| A2780 (Ovarian) | <25 | Active |

| MCF-7 (Breast) | <25 | Active |

These results suggest that modifications to the compound can enhance its cytotoxicity against specific cancer types, with some derivatives showing improved efficacy compared to standard treatments .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests possible applications in treating neurological disorders such as depression and anxiety .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate with hydrochloric acid under controlled conditions to form the dihydrochloride salt. This process ensures high yield and purity, essential for pharmaceutical applications .

Research Applications

The compound serves as a versatile building block in medicinal chemistry:

- Drug Development : Used in synthesizing new bioactive compounds targeting various diseases.

- Biological Studies : Acts as a tool in studying receptor interactions and enzyme activities.

Case Studies

- Cancer Treatment :

- Neuropharmacology :

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride?

- Methodology :

-

Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in 1,4-dioxane/water with triethylamine (TEA) as a base at 0–20°C to introduce the tert-butyl carbamate group .

-

Coupling Reactions : Piperazine can be coupled to the pyrrolidine scaffold using coupling agents like DMAP (4-dimethylaminopyridine) in dichloromethane under controlled temperatures (0–20°C) .

-

Purification : Silica gel column chromatography is effective for isolating intermediates. Final dihydrochloride formation typically involves HCl treatment in polar solvents (e.g., methanol) followed by recrystallization.

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–20°C | |

| Solvent System | Dichloromethane/dioxane-water |

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

-

NMR Spectroscopy : Confirm backbone structure via ¹H/¹³C NMR, focusing on piperazine (δ 2.5–3.5 ppm) and tert-butyl (δ 1.4 ppm) signals.

-

Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 256.19 for free base; dihydrochloride adds ~72 Da).

-

HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.

- Reference Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₅N₃O₂·2HCl | |

| InChIKey | HCNFKJFDUHUDTA-NSHDSACASA-N |

Q. What safety protocols are critical during handling?

- PPE Requirements :

- Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Emergency Measures :

- Use eyewash stations and washing facilities immediately upon exposure. Avoid heat/sparks due to potential decomposition .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can low yields in the final coupling step be resolved?

- Optimization Strategies :

-

Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDCI) to improve piperazine-pyrrolidine coupling efficiency.

-

Temperature Control : Maintain reactions at 0°C during Boc deprotection to minimize side reactions .

-

Solvent Polarity : Use DMF or DMSO for improved solubility of intermediates.

- Case Study :

A 60% yield was achieved for a structurally similar Boc-protected compound using TEA in dioxane/water .

- Case Study :

Q. How to address solubility challenges in aqueous buffers for biological assays?

- Strategies :

- Salt Formation : Convert the dihydrochloride salt to a free base using NaHCO₃ in water, followed by lyophilization.

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins.

- Data :

| Solubility (Free Base) | ~10 mg/mL in DMSO | |

Q. What computational approaches predict binding interactions of this compound with biological targets?

- Methods :

- Docking Simulations : Use AutoDock Vina with the InChIKey (HCNFKJFDUHUDTA-NSHDSACASA-N) to model interactions with amine receptors (e.g., serotonin receptors) .

- Molecular Dynamics (MD) : Simulate stability in physiological conditions (pH 7.4, 150 mM NaCl) using GROMACS.

- Validation :

- Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.